(2-Bromo-5-fluoropyridin-4-yl)methanol
CAS No.: 1227502-29-5
Cat. No.: VC0059397
Molecular Formula: C6H5BrFNO
Molecular Weight: 206.014
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227502-29-5 |
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Molecular Formula | C6H5BrFNO |
Molecular Weight | 206.014 |
IUPAC Name | (2-bromo-5-fluoropyridin-4-yl)methanol |
Standard InChI | InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |
Standard InChI Key | KQMVUTPTMBNBQL-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1Br)F)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Functional Groups
The compound’s pyridine ring is substituted with bromine (C2), fluorine (C5), and a hydroxymethyl (-CH₂OH) group at C4. This arrangement confers distinct electronic and steric properties:
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Bromine (Br): A strong electron-withdrawing group that activates the ring toward nucleophilic substitution.
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Fluorine (F): A small, highly electronegative atom that enhances metabolic stability and binding affinity in biological systems.
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Hydroxymethyl (-CH₂OH): A hydrophilic group enabling hydrogen bonding and solubility in polar solvents.
The SMILES notation C1=C(C(=CN=C1Br)F)CO and InChI InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 provide precise structural representation.
Physical and Solubility Properties
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State: Typically exists as a crystalline solid or viscous liquid, depending on purity and storage conditions.
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or water.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanol involves multi-step transformations of pyridine derivatives. A common approach includes:
Step | Reagents/Conditions | Outcome |
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Bromination | N-Bromosuccinimide (NBS), radical initiator | Introduces bromine at C2 |
Fluorination | Selective fluorinating agents (e.g., HF) | Introduces fluorine at C5 |
Hydroxymethylation | Formaldehyde, reducing agents (e.g., NaBH₄) | Adds -CH₂OH group at C4 |
Industrial-scale production employs continuous flow reactors to optimize yield and minimize side reactions. Purification techniques such as column chromatography or recrystallization ensure high purity (>95%) .
Alternative Methods
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Direct Functionalization: Fluorination of brominated pyridine intermediates using electrophilic fluorinating agents.
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Catalytic Coupling: Palladium-mediated cross-coupling reactions to introduce substituents.
Chemical Reactivity and Functionalization
Key Reaction Pathways
The compound’s bromine and fluorine atoms enable diverse transformations:
Nucleophilic Substitution
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Bromine Replacement: Reacts with amines, thiols, or alkoxides under basic conditions to form C2-substituted derivatives.
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Fluorine Retention: Fluorine’s stability under most conditions allows selective bromine substitution.
Example Reaction:
Hydroxymethyl Group Modifications
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Oxidation: Converts -CH₂OH to -COOH using KMnO₄ or CrO₃.
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Reduction: Contributes to methyl (-CH₃) formation via LiAlH₄ or NaBH₄.
Reaction Optimization
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Substitution | Amines, thiophenol | Base, 80–120°C | C2-substituted pyridines |
Oxidation | KMnO₄, H₂SO₄ | Aqueous, reflux | Pyridine-4-carboxylic acid derivatives |
Reduction | LiAlH₄ | THF, 0–25°C | Methyl-substituted pyridines |
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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TRPA1 Inhibitors: Used in pain management and neurology, as noted in patent applications .
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Kinase Inhibitors: Derivatives show potential in oncology via enzyme inhibition.
Agrochemical Development
Fluorinated pyridines are valued for their environmental persistence and target specificity. This compound’s derivatives may act as:
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Herbicides: Inhibit plant growth via metabolic interference.
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Pesticides: Disrupt insect biochemical pathways.
Material Science
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Polymer Additives: Fluorine enhances thermal stability in polymer matrices.
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Catalytic Supports: Functionalizes surfaces for heterogeneous catalysis.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Derivatives exhibit activity against Gram-positive bacteria, attributed to:
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Membrane Disruption: Fluorine’s electronegativity destabilizes microbial membranes.
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Enzyme Targeting: Inhibition of bacterial topoisomerases or β-lactamases.
Comparative Analysis
Compound | Key Features | Applications |
---|---|---|
(2-Bromo-5-fluoropyridin-4-yl)methanol | Hydroxymethyl, Br/F substitution | TRPA1 inhibitors, kinase analogs |
2-Bromo-4-fluoropyridine | No hydroxymethyl; Br at C2 | Generic pyridine reagents |
5-Fluoropyridine-2-carboxylic acid | Carboxylic acid at C2 | Agrochemical precursors |
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